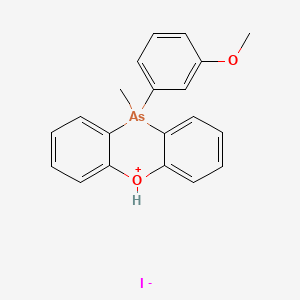
CID 71397642
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 71397642 is a chemical compound with a unique structure and properties that have garnered significant interest in various fields of scientific research
Méthodes De Préparation
The synthesis of CID 71397642 involves several steps, including the use of specific reagents and catalysts. The preparation methods can be divided into synthetic routes and industrial production methods.
Synthetic Routes: The synthetic routes for this compound typically involve the use of organic chemical synthesis techniques. For example, one method may involve the use of a 3-halogenated-1-(3-chloropyridine-2-yl)-4, 5-dihydro-1H-pyrazole-5-ethyl formate compound as a raw material, with palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods often require specialized equipment and adherence to strict safety protocols.
Analyse Des Réactions Chimiques
CID 71397642 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions, as well as the major products formed, are as follows:
Oxidation Reactions: Oxidation reactions involving this compound typically use strong oxidizing agents such as chromic acid (H₂CrO₄) or potassium dichromate (K₂Cr₂O₇). These reactions result in the formation of oxidized products, which can be further analyzed for their properties .
Reduction Reactions: Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions lead to the formation of reduced products, which can be characterized using various analytical techniques.
Substitution Reactions: Substitution reactions involving this compound often use reagents such as halogens or alkylating agents. These reactions result in the replacement of specific functional groups within the compound, leading to the formation of substituted products.
Applications De Recherche Scientifique
CID 71397642 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it a valuable tool for researchers.
Biology: In biology, this compound is studied for its potential effects on biological systems. Researchers investigate its interactions with proteins, enzymes, and other biomolecules to understand its biological activity.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific molecular targets and pathways, which could lead to the development of new drugs.
Industry: In industry, this compound is used in the production of various chemical products. Its unique properties make it suitable for use in the manufacture of specialty chemicals, polymers, and other industrial materials.
Mécanisme D'action
The mechanism of action of CID 71397642 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological and chemical effects, depending on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
CID 71397642 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
- CID 146016268
- CID 180662
These compounds share structural similarities with this compound but may differ in their chemical properties and biological activities .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research Its unique structure and properties make it a valuable tool for researchers in various fields, including chemistry, biology, medicine, and industry
Propriétés
Formule moléculaire |
C20H19AsIO2 |
|---|---|
Poids moléculaire |
493.2 g/mol |
InChI |
InChI=1S/C20H18AsO2.HI/c1-21(15-8-7-9-16(14-15)22-2)17-10-3-5-12-19(17)23-20-13-6-4-11-18(20)21;/h3-14H,1-2H3;1H |
Clé InChI |
MMAQGXJHINOSCJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)[As]2(C3=CC=CC=C3[OH+]C4=CC=CC=C42)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)
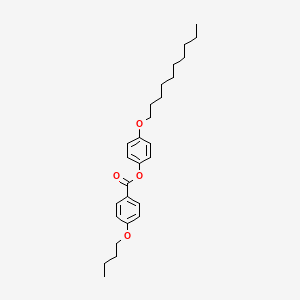

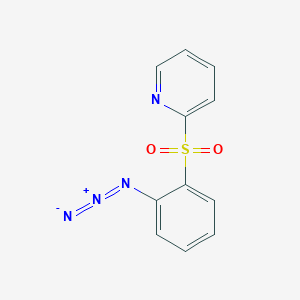
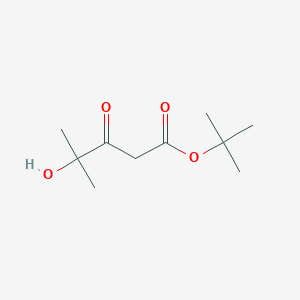

![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
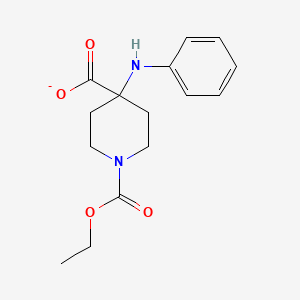
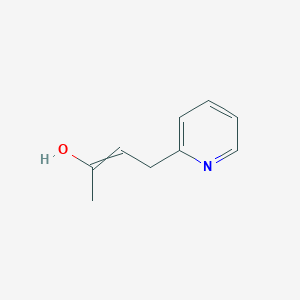
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
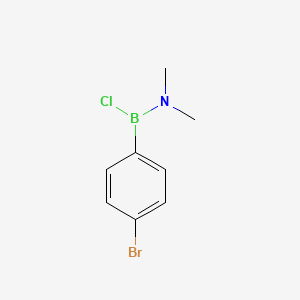
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)
